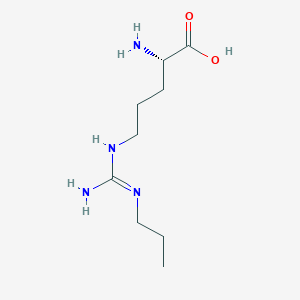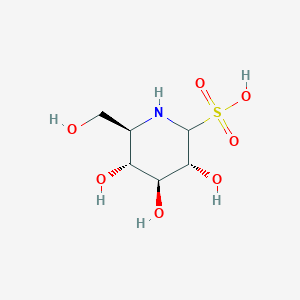
N-oméga-Propyl-L-arginine
Vue d'ensemble
Description
These compounds contain arginine or a derivative thereof resulting from the reaction of arginine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . N-Omega-Propyl-L-Arginine is a potent, competitive, and highly selective inhibitor of neuronal nitric oxide synthase .
Applications De Recherche Scientifique
N-Omega-Propyl-L-Arginine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and studies to explore its reactivity and properties.
Biology: In biological research, N-Omega-Propyl-L-Arginine is used to study the role of nitric oxide synthase in cellular processes and signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of neuronal nitric oxide synthase, which is implicated in various neurological disorders.
Industry: N-Omega-Propyl-L-Arginine is used in the development of new materials and products with specific chemical properties
Mécanisme D'action
N-Omega-Propyl-L-Arginine exerts its effects by inhibiting neuronal nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, N-Omega-Propyl-L-Arginine reduces the production of nitric oxide, thereby modulating its effects on cellular signaling and function .
Safety and Hazards
Orientations Futures
The role of N-omega-Propyl-L-arginine in ischemia/reperfusion (I/R) injury in rat skeletal muscle has been studied . Although it showed a beneficial role in I/R injury, the in vivo mechanism of action of N-omega-Propyl-L-arginine needs to be further identified . The role of nNOS in skeletal muscle I/R still remains to be determined .
Analyse Biochimique
Biochemical Properties
N-omega-Propyl-L-arginine plays a significant role in biochemical reactions, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS). It interacts with nNOS, a key enzyme in the production of nitric oxide, a molecule involved in various physiological and pathological processes .
Cellular Effects
The effects of N-omega-Propyl-L-arginine on cells are primarily related to its inhibition of nNOS. By inhibiting this enzyme, N-omega-Propyl-L-arginine can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
N-omega-Propyl-L-arginine exerts its effects at the molecular level primarily through its interaction with nNOS. As a competitive inhibitor, it binds to the active site of the enzyme, preventing the normal substrate, L-arginine, from binding and thus inhibiting the production of nitric oxide .
Temporal Effects in Laboratory Settings
In laboratory settings, N-omega-Propyl-L-arginine has been observed to be a reversible, slowly dissociating inhibitor selective for the nNOS isoform . Its effects on cellular function over time would therefore be dependent on the concentration of N-omega-Propyl-L-arginine and the rate at which it dissociates from the enzyme.
Metabolic Pathways
N-omega-Propyl-L-arginine is involved in the nitric oxide synthesis pathway, where it acts as an inhibitor of nNOS . This could potentially affect metabolic flux or metabolite levels, particularly of nitric oxide and its downstream products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Omega-Propyl-L-Arginine can be synthesized through a series of chemical reactions involving the modification of the arginine moleculeThis can be achieved through various chemical reactions, including alkylation and amidation reactions .
Industrial Production Methods
Industrial production of N-Omega-Propyl-L-Arginine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of specialized equipment and reagents to facilitate the reaction and purification steps. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Omega-Propyl-L-Arginine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-Omega-Propyl-L-Arginine include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of N-Omega-Propyl-L-Arginine depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Omega-Propyl-L-Arginine include other arginine derivatives and nitric oxide synthase inhibitors, such as:
- N-Omega-Nitro-L-Arginine
- N-Omega-Methyl-L-Arginine
- N-Omega-Hydroxy-L-Arginine .
Uniqueness
N-Omega-Propyl-L-Arginine is unique due to its high selectivity and potency as an inhibitor of neuronal nitric oxide synthase. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it allows for targeted modulation of nitric oxide production without affecting other isoforms of the enzyme .
Propriétés
IUPAC Name |
(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMXURITGZJPKB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C(N)NCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332245 | |
| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137361-05-8 | |
| Record name | Nω-Propyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137361-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nω-Propyl-L-arginine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9U4R2AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-omega-Propyl-L-arginine interact with its target and what are the downstream effects?
A1: N-omega-Propyl-L-arginine (NPLA) acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS). [, , , ] This selectivity arises from its ability to bind to nNOS in the presence of calcium ions (Ca2+) and calmodulin (CaM), leading to a time- and concentration-dependent suppression of nitric oxide (NO) formation. [] This suppression is reversible and occurs through a first-order kinetic process. [] While NPLA can bind to nNOS rapidly, the subsequent conformational change induced by Ca2+/CaM binding slows down its dissociation, leading to prolonged inhibition. [] By inhibiting nNOS, NPLA reduces the production of NO, a key signaling molecule involved in various physiological processes, including vasodilation. [, , , , , ]
Q2: What insights do we have regarding the selectivity of N-omega-Propyl-L-arginine for nNOS?
A2: While N-omega-Propyl-L-arginine (NPLA) is widely recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS), some studies have raised questions about its absolute selectivity, particularly in in vivo settings. [] Research investigating the effects of NPLA on reperfusion injury in rat skeletal muscle found that NPLA treatment influenced both nNOS and eNOS mRNA and protein levels. [] This observation suggests that the in vivo effects of NPLA might not be solely attributed to nNOS inhibition and could involve interactions with other NOS isoforms. [] Therefore, further research is needed to fully elucidate the in vivo mechanisms of action of NPLA and confirm its selectivity profile across different experimental models.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















